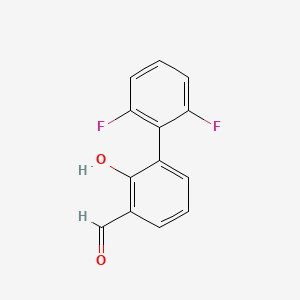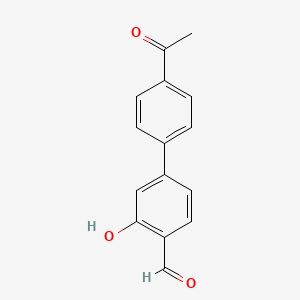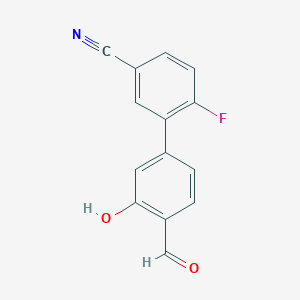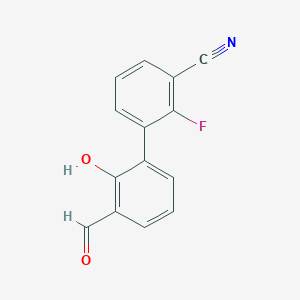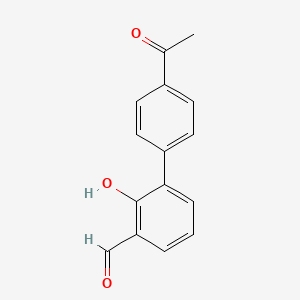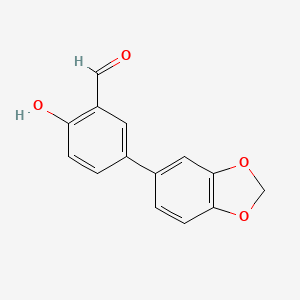
6-(3-Carboxyphenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Carboxyphenyl)-2-formylphenol, 95% (6-CPF) is a chemical compound that belongs to the class of phenols. It is a white solid with a melting point of 106°C and a molecular weight of 144.14 g/mol. 6-CPF is a highly polar compound, and is soluble in water and most organic solvents. It is often used in research and laboratory experiments, due to its unique properties.
Mécanisme D'action
6-(3-Carboxyphenyl)-2-formylphenol, 95% is a highly polar compound, and its chemical structure allows it to interact with other polar molecules. Its polar nature enables it to form hydrogen bonds with other molecules, which is essential for the synthesis of many organic compounds. Additionally, 6-(3-Carboxyphenyl)-2-formylphenol, 95% can act as a catalyst in the synthesis of several organic compounds, by facilitating the formation of reactive intermediates.
Biochemical and Physiological Effects
6-(3-Carboxyphenyl)-2-formylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of several types of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Additionally, 6-(3-Carboxyphenyl)-2-formylphenol, 95% has been shown to inhibit the growth of several types of fungi, such as Candida albicans and Aspergillus niger. 6-(3-Carboxyphenyl)-2-formylphenol, 95% has also been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
6-(3-Carboxyphenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is a highly polar compound, which makes it soluble in a variety of solvents. Additionally, it is relatively inexpensive, and is readily available from chemical suppliers. However, 6-(3-Carboxyphenyl)-2-formylphenol, 95% is also a highly reactive compound, and can react with other molecules in the presence of oxygen or light. Therefore, it must be handled with care, and stored in an airtight container.
Orientations Futures
There are several potential future directions for the use of 6-(3-Carboxyphenyl)-2-formylphenol, 95% in scientific research. One potential application is in the synthesis of new pharmaceuticals, such as antibiotics and antivirals. Additionally, 6-(3-Carboxyphenyl)-2-formylphenol, 95% could be used to synthesize new polymers, such as polyurethanes and polyesters. Finally, 6-(3-Carboxyphenyl)-2-formylphenol, 95% could be used to synthesize new dyes and pigments, which could be used in a variety of applications.
Méthodes De Synthèse
6-(3-Carboxyphenyl)-2-formylphenol, 95% can be synthesized from 3-nitrophenol, ethylene glycol, and sodium hydroxide. First, 3-nitrophenol is reacted with ethylene glycol in the presence of sodium hydroxide to form a diol intermediate. Then, the diol intermediate is oxidized with hydrogen peroxide to form 6-(3-Carboxyphenyl)-2-formylphenol, 95%. The entire reaction is carried out in an aqueous solution at room temperature.
Applications De Recherche Scientifique
6-(3-Carboxyphenyl)-2-formylphenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of a variety of organic compounds, such as polymers, dyes, and pharmaceuticals. It is also used in the synthesis of carboxylic acids, which are important building blocks for many organic compounds. 6-(3-Carboxyphenyl)-2-formylphenol, 95% has been used in the synthesis of several biologically active compounds, such as antifungal agents, antiviral agents, and anti-inflammatory agents. Additionally, 6-(3-Carboxyphenyl)-2-formylphenol, 95% is used as a reagent in the synthesis of several polymers, such as polyurethanes and polyesters.
Propriétés
IUPAC Name |
3-(3-formyl-2-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-8-11-5-2-6-12(13(11)16)9-3-1-4-10(7-9)14(17)18/h1-8,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSNUAUQBIQBBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685152 |
Source


|
| Record name | 3'-Formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Carboxyphenyl)-2-formylphenol | |
CAS RN |
1262003-78-0 |
Source


|
| Record name | 3'-Formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


